Acemetacin-d4

Description

Properties

IUPAC Name |

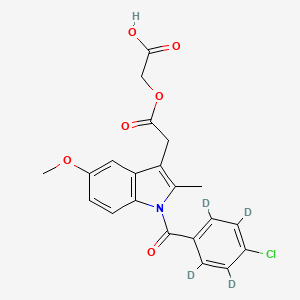

2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKOOTNAMONP-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)OCC(=O)O)C)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Acemetacin-d4 for Advanced Research Applications

Introduction

Acemetacin is a potent non-steroidal anti-inflammatory drug (NSAID) recognized for its efficacy in managing pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[1][2] Structurally, it is the glycolic acid ester of indomethacin, functioning as a pro-drug that is metabolized in the body to its active form, indomethacin.[1][3][4] This biotransformation is central to its pharmacological activity and offers a distinct therapeutic profile, including potentially better gastrointestinal tolerability compared to direct indomethacin administration.[1][5]

For researchers, scientists, and drug development professionals, the quantitative analysis of acemetacin and its metabolites in biological systems is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. Acemetacin-d4, a stable isotope-labeled (SIL) analogue of the parent compound, serves as an indispensable tool in this domain. Its primary and most critical application is as an internal standard for quantitative analysis by mass spectrometry, ensuring the highest degree of accuracy and precision in bioanalytical methods.[6][7] This guide provides a comprehensive overview of this compound, its underlying principles of use, and detailed methodologies for its application in research.

Physicochemical Profile of this compound

This compound is chemically identical to acemetacin, with the exception that four hydrogen atoms on the p-chlorobenzoyl ring have been replaced with deuterium atoms.[8] This substitution results in a mass shift of +4 Da, which is easily distinguishable by a mass spectrometer, without significantly altering its chemical properties, such as polarity, solubility, or chromatographic retention time.

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | [8] |

| Molecular Formula | C₂₁H₁₄D₄ClNO₆ | [9][10][11] |

| Molecular Weight | ~419.85 g/mol | [10][11] |

| CAS Number | 1196151-16-2 | [8][9][12] |

| Parent Drug | Acemetacin (CAS: 53164-05-9) | [9][10] |

| Typical Purity | ≥98% | [10][13] |

Pharmacological Context: The Parent Compound, Acemetacin

To appreciate the utility of this compound, one must first understand the metabolic journey of acemetacin itself.

Mechanism of Action

Acemetacin is a prodrug, meaning it is largely inactive until metabolized.[4][14] After administration, it undergoes rapid biotransformation, primarily through esterolytic cleavage, to yield its active metabolite, indomethacin.[3][15] Indomethacin then exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][14] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][14] The prodrug strategy may contribute to a reduced incidence of gastric damage compared to indomethacin, as the active drug is released systemically following absorption.[5][16]

Metabolic Pathways

The metabolism of acemetacin is complex. Beyond the primary conversion to indomethacin, both acemetacin and indomethacin can undergo further transformations, including:

-

O-demethylation of the methoxy group.

-

N-desacylation (cleavage) of the p-chlorobenzoyl group.

-

Conjugation of the resulting compounds with glucuronic acid to facilitate excretion.[3][15][17]

This metabolic profile underscores the need for a robust analytical method to track not just the parent drug but also its key active metabolite.

The Role of Isotopic Labeling in Quantitative Bioanalysis

Expertise & Experience: The Rationale for a SIL Internal Standard

In quantitative mass spectrometry, particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during the analytical process. While structurally similar compounds can be used, a stable isotope-labeled version of the analyte is considered the "gold standard."

The causality is clear: this compound is physically and chemically almost identical to acemetacin. Therefore, during sample preparation (e.g., extraction from plasma, tissue homogenization) and ionization in the mass spectrometer source, it behaves identically to the unlabeled analyte. Any loss of analyte during extraction or any suppression of the analyte's signal due to matrix components will be mirrored precisely by a proportional loss or suppression of the IS.[18] Because the IS is added at a fixed concentration, the ratio of the analyte's signal to the IS signal provides a normalized value that corrects for these variations, leading to exceptionally accurate and precise quantification.

Trustworthiness: A Self-Validating System

This approach creates a self-validating system. The IS travels with the analyte through the entire workflow. It co-elutes chromatographically, experiences the same ionization efficiency, and is only differentiated at the final stage of mass analysis due to its higher mass.[19] Any unexpected deviation in the IS signal across a batch of samples can immediately flag a problem with a specific sample's preparation or analysis, adding a layer of trust and reliability to the results.

Core Application: this compound in Quantitative LC-MS/MS

The most common use for this compound is in the quantification of acemetacin (and often its metabolite, indomethacin) in biological matrices.

Experimental Protocol: Quantification of Acemetacin in Human Plasma

This protocol provides a robust, field-proven methodology for the simultaneous quantification of acemetacin and its active metabolite indomethacin.

1. Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of acemetacin, indomethacin, and this compound (IS) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[20] Store at -20°C or lower.[7]

-

Prepare a combined working solution of acemetacin and indomethacin for creating calibration standards and quality controls (QCs) by serial dilution in 50:50 methanol:water.

-

Prepare a working solution of this compound in the protein precipitation solvent (e.g., acetonitrile) at a concentration that yields a robust signal in the mass spectrometer (e.g., 50 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibrators, and QCs on ice.

-

To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 150 µL of the IS working solution (this compound in acetonitrile). The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant (e.g., 100 µL) to a 96-well plate or autosampler vials for injection.[19]

3. Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating the analytes.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at ~20% B, ramp up to 95% B to elute the analytes, hold for washing, and then return to initial conditions for equilibration.

-

Injection Volume: 5 µL.

4. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition for each compound.

-

Hypothetical MRM Transitions: The optimal precursor and product ions must be determined experimentally by infusing the pure compounds. The table below provides plausible transitions based on the known structures.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Acemetacin | 416.1 | 358.1 | [M+H]⁺ → Loss of carboxymethyl group |

| Indomethacin | 358.1 | 139.1 | [M+H]⁺ → Cleavage of the p-chlorobenzoyl group |

| This compound (IS) | 420.1 | 358.1 | [M+H]⁺ → Loss of carboxymethyl group |

Note: The product ion for this compound can be the unlabeled indomethacin fragment if the deuterium label is lost after the first fragmentation event. Alternatively, a transition to a deuterated fragment could be used if available and stable.

5. Data Analysis:

-

Integrate the peak areas for the analyte and IS MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of acemetacin and indomethacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety, Handling, and Storage

As with its parent compound, this compound should be handled with care in a laboratory setting.

-

Hazard: Acemetacin is classified as acutely toxic if swallowed.[21][22] Assume this compound carries similar toxicity.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or chemical fume hood.[23]

-

Storage: Store the solid compound locked up, tightly sealed, and protected from light, typically at -20°C for long-term stability.[7][23]

Conclusion

This compound is a mission-critical tool for any researcher conducting quantitative studies on the NSAID acemetacin. Its function as a stable isotope-labeled internal standard is rooted in the fundamental principles of analytical chemistry, providing a self-validating system that corrects for inevitable variations in sample processing and analysis. The use of this compound in LC-MS/MS workflows, as detailed in this guide, enables drug development professionals to generate highly accurate and reliable pharmacokinetic and metabolic data, which is essential for the successful advancement and regulatory approval of therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46779843, this compound. PubChem. [Link]

-

Acanthus Research (2019). This compound. Acanthus Research Inc.[Link]

-

ChemWhat (2025). This compound CAS#: 1196151-16-2. ChemWhat. [Link]

-

BDGSynthesis (n.d.). This compound. BDGSynthesis. [Link]

-

Patel, D. S., et al. (2020). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Wikipedia contributors (2023). Acemetacin. Wikipedia, The Free Encyclopedia. [Link]

-

Chávez-Piña, A. E., et al. (2007). Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin. British Journal of Pharmacology, 152(6), 930–938. [Link]

-

Journal of Pharmaceutical Analysis - Editorial Board (n.d.). MRM parameters of acetaminophen, oxycodone, acetaminophen-d4 and oxycodone-d3. Journal of Pharmaceutical Analysis. [Link]

-

ResearchGate (n.d.). Product ion mass spectra of (A) acetaminophen, (B) oxycodone, (C) acetaminophen-d4 and (D) oxycodone-d3. ResearchGate. [Link]

-

Patsnap (2024). What is the mechanism of Acemetacin?. Patsnap Synapse. [Link]

-

Dell, H. D., et al. (1980). [Metabolism and pharmacokinetics of acemetacin in man (author's transl)]. Arzneimittel-Forschung, 30(8a), 1391-1398. [Link]

-

Sürborg, H. (1980). [Comparative metabolic studies on [14C]-labelled acemetacin and indometacin in rats (author's transl)]. Arzneimittel-Forschung, 30(8a), 1384-1391. [Link]

-

Patsnap (2024). What is Acemetacin used for?. Patsnap Synapse. [Link]

-

European Directorate for the Quality of Medicines & HealthCare (2023). Acemetacin Safety Data Sheet. EDQM. [Link]

-

Gezgin, E., & Tüzün, E. (2023). Acemetacin in Acute and Chronic Pain Management. Journal of Drug Delivery and Therapeutics, 13(6), 118-124. [Link]

-

ResearchGate (2007). Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin. ResearchGate. [Link]

-

ResearchGate (n.d.). Acemetacin. ResearchGate. [Link]

- Google Patents (1985). US4503237A - Method for the production of acemetacin.

-

Chellan, P., et al. (2021). Versatile Platinum(IV) Prodrugs of Naproxen and Acemetacin as Chemo-Anti-Inflammatory Agents. Molecules, 26(11), 3122. [Link]

-

Taylor & Francis (n.d.). Acemetacin – Knowledge and References. Taylor & Francis Online. [Link]

-

ResearchGate (2023). (PDF) Acemetacin in Acute and Chronic Pain Management. ResearchGate. [Link]

-

ResearchGate (2006). (PDF) Pharmacokinetics of acemetacin and its active metabolite indomethacin in rats during acute hepatic damage and liver regeneration. ResearchGate. [Link]

-

Chávez-Piña, A. E., et al. (2006). Pharmacokinetics of acemetacin and its active metabolite indomethacin in rats during acute hepatic damage and liver regeneration. Methods and findings in experimental and clinical pharmacology, 28(3), 143–148. [Link]

-

Lum, G. A., et al. (2022). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. [Link]

-

Chávez-Piña, A. E., et al. (2007). Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin. British Journal of Pharmacology. [Link]

-

Dell, H. D., et al. (1980). [Analytical methods and in vitro studies with acemetacin]. Arzneimittel-Forschung, 30(8a), 1362-1371. [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Acemetacin - Wikipedia [en.wikipedia.org]

- 4. What is Acemetacin used for? [synapse.patsnap.com]

- 5. Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C21H18ClNO6 | CID 46779843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Acanthus Research [acanthusresearch.com]

- 10. bdg.co.nz [bdg.co.nz]

- 11. scbt.com [scbt.com]

- 12. This compound | 1196151-16-2 [m.chemicalbook.com]

- 13. caymanchem.com [caymanchem.com]

- 14. What is the mechanism of Acemetacin? [synapse.patsnap.com]

- 15. [Metabolism and pharmacokinetics of acemetacin in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Comparative metabolic studies on [14C]-labelled acemetacin and indometacin in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. longdom.org [longdom.org]

- 21. fishersci.com [fishersci.com]

- 22. sds.edqm.eu [sds.edqm.eu]

- 23. echemi.com [echemi.com]

An In-depth Technical Guide to Acemetacin-d4: Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopically Labeled Standards in Pharmaceutical Analysis

In the landscape of modern pharmaceutical analysis, stable isotope-labeled internal standards are indispensable tools for achieving the highest levels of accuracy and precision, particularly in quantitative mass spectrometry-based assays. Acemetacin-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Acemetacin, serves as a prime example of such a standard. Its utility lies in its near-identical physicochemical properties to the parent drug, while its mass difference allows for clear differentiation in mass spectrometric analyses. This guide provides a comprehensive overview of the chemical properties, structure, and practical applications of this compound for researchers and scientists in drug development.

Acemetacin itself is a prodrug of Indomethacin, meaning it is metabolized in the body to this active form.[1] As such, the accurate quantification of Acemetacin is crucial in pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such bioanalytical methods.

Chemical Structure and Properties of this compound

This compound is structurally identical to Acemetacin, with the exception of four deuterium atoms replacing four hydrogen atoms on the p-chlorobenzoyl ring. This specific labeling is critical as it is in a region of the molecule that is less likely to undergo metabolic exchange, ensuring the stability of the label.

The IUPAC name for this compound is 2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid.[2]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for the development of analytical methods, including the preparation of stock solutions and the optimization of chromatographic and mass spectrometric conditions.

| Property | Value | Source(s) |

| CAS Number | 1196151-16-2 | [3] |

| Molecular Formula | C₂₁H₁₄D₄ClNO₆ | [4] |

| Molecular Weight | 419.85 g/mol | [4] |

| Monoisotopic Mass | 419.1073720 Da | [2] |

| Melting Point | 150-153 °C | |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF).[5] | [5] |

Conceptual Workflow for the Bioanalysis of Acemetacin using this compound

The primary application of this compound is as an internal standard for the quantification of Acemetacin in biological matrices. A typical workflow for such an analysis is depicted in the following diagram. The core principle is the addition of a known amount of this compound to the unknown sample at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and any variations in instrument response.

Caption: A generalized workflow for the quantification of Acemetacin in biological samples using this compound as an internal standard.

Application in Quantitative Analysis: A Step-by-Step Protocol

The following is a representative protocol for the quantification of Acemetacin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite based on established bioanalytical methods for similar compounds.

1. Preparation of Stock and Working Solutions

-

Acemetacin and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the compounds in a suitable solvent such as methanol or DMSO.

-

Acemetacin Working Standards: Prepare a series of working standards by serial dilution of the Acemetacin stock solution with a 50:50 mixture of methanol and water to create calibration curve points.

-

This compound Working Internal Standard Solution: Dilute the this compound stock solution with the same 50:50 methanol/water mixture to a final concentration appropriate for the assay (e.g., 100 ng/mL).

2. Sample Preparation

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working internal standard solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the samples for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Acemetacin: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific MRM transitions should be optimized in the laboratory.)

-

-

4. Data Analysis

-

Integrate the peak areas for both Acemetacin and this compound.

-

Calculate the peak area ratio of Acemetacin to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Acemetacin working standards.

-

Determine the concentration of Acemetacin in the unknown samples by interpolation from the calibration curve.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to be very similar to that of Acemetacin, with the notable absence of signals corresponding to the protons on the p-chlorobenzoyl ring. The remaining proton signals of the indole core, methoxy group, and the acetoxyacetic acid moiety would be present. A ¹H-NMR spectrum for the unlabeled Acemetacin is available for reference.[6]

-

¹³C-NMR: The carbon-13 NMR spectrum would also be nearly identical to that of Acemetacin. The carbon atoms on the deuterated ring will exhibit coupling to deuterium, which may result in multiplets or broader signals for these carbons.

Mass Spectrometry (MS)

-

The mass spectrum of this compound will show a molecular ion [M+H]⁺ at an m/z that is 4 units higher than that of unlabeled Acemetacin.

-

Fragmentation patterns in MS/MS analysis would be similar to Acemetacin, with the key difference being that any fragment ions containing the p-chlorobenzoyl group will retain the four deuterium atoms, resulting in a corresponding mass shift. This predictable fragmentation is fundamental to its use in MRM assays.

Safety and Handling

This compound should be handled in a laboratory setting by trained professionals. It is important to consult the Safety Data Sheet (SDS) before use.[7][8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be followed. The compound should be stored in a well-ventilated place, locked up, and kept in a tightly closed container.[7][8]

Conclusion

This compound is a critical tool for researchers and scientists involved in the development and analysis of the NSAID Acemetacin. Its well-defined chemical structure, with stable deuterium labeling, allows for its effective use as an internal standard in highly sensitive and specific bioanalytical methods like LC-MS/MS. This guide has provided a comprehensive overview of its chemical properties, structure, and a practical framework for its application in quantitative analysis. The use of such isotopically labeled standards is a cornerstone of modern pharmaceutical research, ensuring the reliability and integrity of analytical data.

References

-

This compound | C21H18ClNO6 | CID 46779843. PubChem. Accessed January 15, 2026. [Link]

-

Acemetacin | C21H18ClNO6 | CID 1981. PubChem. Accessed January 15, 2026. [Link]

-

Acemetacin. European Directorate for the Quality of Medicines & HealthCare. Accessed January 15, 2026. [Link]

Sources

- 1. Acemetacin | C21H18ClNO6 | CID 1981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C21H18ClNO6 | CID 46779843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1196151-16-2 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Acemetacin(53164-05-9) 1H NMR spectrum [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. sds.edqm.eu [sds.edqm.eu]

The Synthesis and Isotopic Purity of Acemetacin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acemetacin, a potent non-steroidal anti-inflammatory drug (NSAID), is a glycolic acid ester of indomethacin.[1][2] It functions as a cyclooxygenase (COX) inhibitor, exerting anti-inflammatory and analgesic effects.[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled compounds are indispensable tools. Acemetacin-d4, a deuterated analog of Acemetacin, serves as an ideal internal standard for quantification studies due to its identical chemical properties to the parent drug but distinct mass, allowing for precise and accurate measurements.[3]

This technical guide provides a comprehensive overview of the synthesis of this compound and the analytical methodologies employed to ascertain its isotopic purity. The narrative is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the preparation of a deuterated precursor, Indomethacin-d4. The deuterium labels are strategically incorporated into the p-chlorobenzoyl moiety of the molecule. The overall synthetic strategy involves the synthesis of p-chlorobenzoic acid-d4, its conversion to the corresponding acyl chloride, the acylation of a pre-formed indole derivative to yield Indomethacin-d4, and finally, the esterification of Indomethacin-d4 to afford this compound.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of p-Chlorobenzoyl-d4 Chloride

The synthesis commences with the preparation of p-chlorobenzoic acid-d4. A common route involves the oxidation of p-chlorotoluene, where the methyl group protons are replaced with deuterium.

-

Preparation of p-Chlorobenzoic acid-d4: Deuterated p-chlorotoluene can be oxidized using a strong oxidizing agent like potassium permanganate in a basic solution. The reaction mixture is typically heated under reflux, followed by acidification to precipitate the p-chlorobenzoic acid-d4.[4]

-

Preparation of p-Chlorobenzoyl-d4 chloride: The dried p-chlorobenzoic acid-d4 is then converted to its more reactive acyl chloride derivative. This is achieved by refluxing the acid with an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, until the evolution of gas ceases. The excess chlorinating agent is subsequently removed by distillation under reduced pressure to yield p-chlorobenzoyl-d4 chloride.[3]

Step 2: Synthesis of Indomethacin-d4

The second stage of the synthesis involves the acylation of the indole nitrogen of a suitable precursor with the prepared p-chlorobenzoyl-d4 chloride.

-

Acylation Reaction: 5-methoxy-2-methyl-1H-indole-3-acetic acid is dissolved in an anhydrous aprotic solvent, such as a mixture of pyridine and dimethylformamide (DMF). The solution is cooled, and p-chlorobenzoyl-d4 chloride is added dropwise with stirring. The reaction is allowed to proceed to completion, typically overnight at room temperature.[3][5]

-

Work-up and Purification: The reaction mixture is then poured into ice-water and acidified, leading to the precipitation of the crude Indomethacin-d4. The solid is collected by filtration, washed, and dried. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure Indomethacin-d4.[3]

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid group of Indomethacin-d4 with a protected form of glycolic acid.

-

Esterification: Indomethacin-d4 is reacted with a protected chloroacetic acid derivative, such as the tetrahydropyranyl ester of chloroacetic acid, in the presence of a base like anhydrous potassium carbonate in a solvent like DMF.[3] The use of a protecting group on the glycolic acid is crucial to prevent self-polymerization and other side reactions.

-

Deprotection: The resulting protected this compound ester is then hydrolyzed under acidic conditions to remove the protecting group. For instance, if a tetrahydropyranyl ester is used, treatment with aqueous acetic acid will yield the final product, this compound.[3]

-

Final Purification: The crude this compound is purified by recrystallization, for example, from acetone and water, to obtain the final product with high chemical purity.[3]

Isotopic Purity Analysis

The determination of isotopic purity is a critical quality control step for any deuterated compound. For this compound, the primary goal is to quantify the percentage of molecules that contain four deuterium atoms and to identify the distribution of other isotopic species (d0 to d3). The two most powerful analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram of the Analytical Workflow

Caption: Analytical workflow for this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry is the primary technique for determining the isotopic distribution of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0, d1, d2, d3, d4) can be quantified.

Protocol for MS Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to acquire the mass spectrum.

-

Data Acquisition: The mass spectrum is acquired in a full scan mode to observe the molecular ion cluster.

-

Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues are measured. The isotopic purity is calculated based on the relative abundance of the d4 species compared to the sum of all isotopic species.

Data Presentation: Expected Isotopic Distribution of this compound

| Isotopologue | Expected m/z (M+H)+ | Relative Abundance (%) |

| d0 (unlabeled) | 416.0898 | < 0.1 |

| d1 | 417.0961 | < 0.5 |

| d2 | 418.1024 | < 1.0 |

| d3 | 419.1087 | < 2.0 |

| d4 | 420.1150 | > 97.0 |

Note: The expected m/z values are calculated based on the molecular formula C21H14D4ClNO6. The relative abundances are typical for commercially available deuterated standards and may vary between batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location of the deuterium atoms and the overall structural integrity of the molecule.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Acemetacin, with the key difference being the significant reduction or complete absence of signals corresponding to the protons on the p-chlorobenzoyl ring. This confirms the site of deuteration.

-

¹³C NMR: The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule. The signals for the deuterated carbons will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the corresponding signals in the unlabeled compound.[6]

Protocol for NMR Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

-

Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse sequences are used to obtain high-resolution spectra.

-

Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure and the location of the deuterium labels.

Conclusion

The synthesis of this compound is a well-defined process that allows for the production of a high-purity, isotopically labeled internal standard crucial for modern analytical and bioanalytical studies. The rigorous analysis of its isotopic purity using mass spectrometry and NMR spectroscopy ensures the reliability and accuracy of quantitative data obtained using this valuable research tool. This guide provides a foundational understanding of the synthesis and characterization of this compound, empowering researchers to confidently utilize this compound in their scientific endeavors.

References

-

Bolla, G., Sanphui, P., Das, U., & Nangia, A. (2014). 13 C ss-NMR spectra of acemetacin polymorphs indicate significant overlap of peaks, similar to their PXRD lines. ResearchGate. [Link]

-

Wikipedia. (2023). Acemetacin. In Wikipedia. [Link]

-

mzCloud. (n.d.). Acemetacin. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Acemetacin. Retrieved January 15, 2026, from [Link]

-

The Science Snail. (2018, February 13). Organic synthesis of indomethacin. [Link]

-

Zhang, Y. (2001). SYNTHESIS OF p-CHLOROBENZOIC ACID. Semantic Scholar. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0001859). Retrieved January 15, 2026, from [Link]

-

Quora. (n.d.). How to prepare p- and m-chlorobenzoic acid from toluene. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). Acetaminophen. In NIST WebBook. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-13 C HSQC NMR spectrum of compound 7 (400 MHz, CDCl 3 , 25 °C). Retrieved January 15, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001859). Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). Acetaminophen. In NIST WebBook. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN110981781A - A kind of synthetic method of indomethacin and its analogues.

-

ResearchGate. (n.d.). Synthesis of indomethacin by Maguire. Retrieved January 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2020, May 31). Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. Retrieved January 15, 2026, from [Link]

-

ACI Sciences. (n.d.). Pharmaceutical. Retrieved January 15, 2026, from [Link]

-

LGC Group. (n.d.). Toronto Research Chemicals. Retrieved January 15, 2026, from [Link]

Sources

- 1. mzCloud – Acemetacin [mzcloud.org]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001859) [hmdb.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. Indometacin synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Acemetacin-d4 as an Internal Standard

Foreword: The Pursuit of Precision in Pharmaceutical Analysis

In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical data are paramount. The journey of a drug molecule from administration to its site of action is a complex narrative influenced by a myriad of physiological variables. To decipher this story, researchers rely on robust analytical methodologies to quantify drug concentrations in biological matrices. This guide delves into the core principles of achieving such precision through the use of stable isotope-labeled internal standards, focusing on Acemetacin-d4 as a case study. We will explore not just the "how," but the fundamental "why" behind its application, providing a framework for researchers, scientists, and drug development professionals to implement and understand this gold-standard technique.

Part 1: Foundational Principles of Quantitative Bioanalysis

The Challenge of the Matrix: Why Internal Standards are Essential

Biological samples, such as plasma, blood, or urine, are incredibly complex mixtures of endogenous and exogenous compounds. When analyzing a target analyte, these co-existing substances can interfere with the analytical signal, a phenomenon known as the "matrix effect".[1][2] This interference can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and imprecise quantification.[1][2]

Furthermore, variability can be introduced at multiple stages of the analytical workflow, including sample extraction, potential degradation, and injection volume inconsistencies.[3][4] An internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control sample before processing.[4][5] By tracking the signal of the IS relative to the analyte, these variations can be normalized, ensuring the integrity of the quantitative data.[5][6]

The Ideal Internal Standard: The Stable Isotope-Labeled Advantage

The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte.[3][7] this compound is the deuterated isotopologue of Acemetacin. The substitution of four hydrogen atoms with deuterium results in a molecule that is chemically and physically almost identical to the parent drug.[5][8] This near-perfect analogy offers several distinct advantages:

-

Co-elution in Chromatography: this compound will have virtually the same retention time as Acemetacin during liquid chromatography, ensuring both compounds experience the same matrix effects at the same moment.[3]

-

Similar Extraction Recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

-

Comparable Ionization Efficiency: Both the analyte and the SIL-IS will respond similarly to conditions in the mass spectrometer's ion source.[3]

-

Mass-Based Differentiation: Despite these similarities, the four-dalton mass difference allows a mass spectrometer to distinguish and independently quantify both Acemetacin and this compound.

This principle, known as isotope dilution mass spectrometry (IDMS), is the cornerstone of high-precision quantitative bioanalysis.[9][10]

Part 2: Acemetacin and this compound: A Mechanistic Overview

Acemetacin: A Pro-Drug Approach to Anti-Inflammatory Therapy

Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a pro-drug for Indomethacin.[11] After administration, it is metabolized in the body, primarily through esterolytic cleavage, to form its active metabolite, Indomethacin. Indomethacin then exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[11]

This compound: The Silent Partner in Quantification

This compound, with the molecular formula C₂₁H₁₄D₄ClNO₆, incorporates four deuterium atoms.[5][8] Based on its IUPAC name, 2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid, these deuterium labels are strategically placed on the p-chlorobenzoyl ring. This position is chemically stable and not prone to back-exchange with hydrogen atoms under typical analytical conditions.

The mechanism of action of this compound as an internal standard is not pharmacological but analytical. It acts as a steadfast comparator for the parent drug throughout the analytical process.

Part 3: A Validated Bioanalytical Workflow for Acemetacin using this compound

This section outlines a robust, step-by-step liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acemetacin in human plasma, employing this compound as the internal standard. The methodology is built upon established principles and adapted from validated methods for structurally related compounds.

Experimental Protocol

3.1.1. Materials and Reagents

-

Acemetacin reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

3.1.2. Preparation of Stock and Working Solutions

-

Prepare individual stock solutions of Acemetacin and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working solutions for the calibration curve by serially diluting the Acemetacin stock solution with a 50:50 methanol:water mixture.

-

Prepare quality control (QC) working solutions at low, medium, and high concentrations from a separate weighing of the Acemetacin stock solution.

-

Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3.1.3. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.2.1. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm) is suitable.

-

Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (e.g., a 10:90 v/v ratio).

-

Flow Rate: 0.250 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3.2.2. Tandem Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

The following table summarizes the proposed MRM transitions for Acemetacin and this compound. The transition for Acemetacin is based on published data, and the transition for this compound is derived from the known fragmentation pattern and the +4 Da mass shift.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Acemetacin | 416.4 | 139.2 | 150 |

| This compound (IS) | 420.4 | 143.2 | 150 |

Data Analysis and Quantification

-

Integrate the peak areas for the MRM transitions of both Acemetacin and this compound.

-

Calculate the peak area ratio (Acemetacin peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.

-

Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve.

-

Determine the concentration of Acemetacin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Part 4: Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is only as reliable as its validation. The protocol described above must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its performance is acceptable for its intended purpose.

Key Validation Parameters

The following table outlines the essential validation parameters and their typical acceptance criteria.

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |

| Linearity & Range | The concentration range over which the method is accurate and precise. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | The closeness of the measured values to the true values (accuracy) and the degree of scatter between measurements (precision). | Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ). Accuracy (% bias) should be within ±15% (±20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy and precision within the specified limits. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |

| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentrations should be within ±15% of the nominal concentration. |

Part 5: Visualizing the Core Concepts

Diagrams of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the fundamental principle of isotope dilution.

Caption: A schematic of the bioanalytical workflow for Acemetacin quantification.

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion: A Commitment to Data Integrity

The use of this compound as an internal standard exemplifies a commitment to the highest standards of scientific rigor in bioanalytical chemistry. Its mechanism of action is elegantly simple yet profoundly effective in mitigating the inherent variabilities of analyzing complex biological samples. By behaving as a near-perfect chemical twin to Acemetacin, it provides a constant reference point, ensuring that the final reported concentration is a true reflection of the in vivo reality. This technical guide has provided both the foundational theory and a practical framework for the implementation of this technique. Adherence to these principles and rigorous validation empowers researchers to generate data that is not only accurate and precise but also defensible and trustworthy, forming a solid foundation for critical decisions in drug development and beyond.

References

-

Title: Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin Source: British Journal of Pharmacology URL: [Link]

-

Title: Acemetacin | C21H18ClNO6 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Pharmacology of Acemetacin; Mechanism of Action, Pharmacokinetics, Therapeutic Uses Source: Pharmacology Explorer URL: [Link]

-

Title: What is the mechanism of Acemetacin? Source: Patsnap Synapse URL: [Link]

-

Title: The comparative pharmacokinetics of acemetacin in young subjects and elderly patients Source: British Journal of Clinical Pharmacology URL: [Link]

-

Title: Pharmacokinetics of acemetacin and its active metabolite indomethacin in rats during acute hepatic damage and liver regeneration Source: Annals of Hepatology URL: [Link]

-

Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: this compound Source: Acanthus Research Inc. URL: [Link]

-

Title: this compound Source: BDG Synthesis URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: Journal of Mass Spectrometry URL: [Link]

-

Title: A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients Source: Journal of Chromatography B URL: [Link]

-

Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: LCGC North America URL: [Link]

-

Title: Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples Source: The AAPS Journal URL: [Link]

-

Title: Internal Standard Method Explained in Analytical Chemistry Source: WIN SOURCE URL: [Link]

-

Title: isotope dilution Source: Britannica URL: [Link]

-

Title: Internal standard Source: Wikipedia URL: [Link]

-

Title: Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Source: LCGC URL: [Link]

-

Title: Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Source: Crawford Scientific URL: [Link]

-

Title: Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Source: Journal of Analytical Toxicology URL: [Link]

-

Title: Isotope dilution Source: Wikipedia URL: [Link]

-

Title: Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method Source: RPubs URL: [Link]

-

Title: Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect Source: ResearchGate URL: [Link]

-

Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

-

Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Ultra-performance liquid chromatography coupled to electrospray ionization-tandem mass spectrometric method for simultaneous determination of acemetacin in presence of its metabolite indomethacin and degradation products Source: European Journal of Chemistry URL: [Link]

Sources

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct detection and identification of active pharmaceutical ingredients in intact tablets by helium plasma ionization (HePI) mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acemetacin | SIELC Technologies [sielc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. [Determination of acemetacin and indometacin in human serum by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultra-performance liquid chromatography coupled to electrospray ionization-tandem mass spectrometric method for simultaneous determination of acemetacin in presence of its metabolite indomethacin and degradation products | European Journal of Chemistry [eurjchem.com]

- 9. jurnal.ar-raniry.ac.id [jurnal.ar-raniry.ac.id]

- 10. longdom.org [longdom.org]

- 11. Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Application of Acemetacin-d4 for Bioanalytical Research

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Acemetacin-d4, from its commercial sourcing to its critical role as an internal standard in robust bioanalytical assays. The focus is on combining theoretical principles with practical, field-proven methodologies.

Introduction: The "Why" of Isotopic Labeling

Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug to Indomethacin.[1] It exerts its analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[2][3][4]

In research, particularly in pharmacokinetic (PK) and drug metabolism studies, the challenge is to accurately quantify the concentration of a specific analyte (like Acemetacin) within a complex biological matrix such as blood, plasma, or tissue. This is where isotopically labeled compounds like this compound become indispensable.

This compound is chemically identical to Acemetacin, except that four hydrogen atoms on the chlorobenzoyl ring have been replaced with deuterium (²H), a stable (non-radioactive) isotope of hydrogen.[5] This mass difference, while having a negligible effect on the compound's chemical properties, allows it to be distinguished from the unlabeled analyte by a mass spectrometer. This principle is the cornerstone of the stable isotope-labeled internal standard (SIL-IS) approach, which is the gold standard in quantitative bioanalysis.[6][7]

Commercial Availability and Physicochemical Properties

This compound is available for research purposes from several specialized chemical suppliers. When sourcing this reagent, it is critical to obtain a Certificate of Analysis (CoA) to verify its chemical purity and isotopic enrichment.[8]

Table 1: Commercial Sourcing and Properties of this compound

| Parameter | Description | Source(s) |

| Chemical Name | 2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | [5] |

| Molecular Formula | C₂₁H₁₄D₄ClNO₆ | [8][9] |

| Molecular Weight | ~419.86 g/mol | [5][9] |

| CAS Number | 1196151-16-2 | [9][10] |

| Typical Purity | ≥98% (chemical), ≥99% (isotopic enrichment) | [11][12] |

| Common Suppliers | Santa Cruz Biotechnology, Simson Pharma, Acanthus Research, Labmix24 | [8][9][10] |

| Intended Use | For Research Use Only. Not for diagnostic or therapeutic use.[8] |

Note: Availability and catalog numbers are subject to change. Always verify with the supplier.

Core Application: The SIL-IS in Quantitative LC-MS/MS

The primary application of this compound is as an internal standard for the precise quantification of Acemetacin in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The Principle of Isotopic Dilution

An ideal internal standard (IS) behaves identically to the analyte during sample preparation and analysis but is uniquely distinguishable by the detector.[6] A SIL-IS like this compound is the perfect candidate because it co-elutes with Acemetacin chromatographically and experiences the same extraction recovery, and crucially, the same degree of ion suppression or enhancement in the mass spectrometer's source.[13][14]

By adding a known, fixed amount of this compound to every sample, calibrator, and quality control (QC) sample at the very beginning of the workflow, any variability is nullified. The mass spectrometer measures the ratio of the analyte response to the IS response. Any sample loss or signal fluctuation affects both compounds equally, keeping the ratio constant and directly proportional to the analyte's original concentration.[7]

Diagram 1: Principle of the Stable Isotope-Labeled Internal Standard

Caption: The SIL-IS compensates for variability during sample prep and analysis.

Experimental Protocol: Quantification of Acemetacin in Human Plasma

This protocol provides a robust methodology grounded in standard bioanalytical practices.

1. Preparation of Stock and Working Solutions:

-

Acemetacin Stock (1 mg/mL): Accurately weigh 10 mg of Acemetacin reference standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Calibration Standards & QCs: Prepare a series of working solutions by serially diluting the Acemetacin stock with 50:50 methanol:water. These will be used to spike blank plasma to create calibration curves (e.g., 1-1000 ng/mL) and QC samples (e.g., Low, Mid, High concentrations).

-

IS Spiking Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation agent.

2. Sample Preparation (Protein Precipitation):

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

-

Pipette 50 µL of the appropriate sample (blank plasma, spiked calibrator, QC, or study sample) into the corresponding tube.

-

Add 200 µL of the IS Spiking Solution (50 ng/mL this compound in acetonitrile) to every tube.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Diagram 2: Experimental Workflow for Sample Analysis

Caption: A streamlined protein precipitation workflow for plasma sample analysis.

3. LC-MS/MS Conditions (Illustrative):

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Positive Ion Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Acemetacin: Q1 m/z 416.1 -> Q3 m/z 356.1

-

This compound: Q1 m/z 420.1 -> Q3 m/z 360.1

-

(Note: MRM transitions should be optimized empirically on the specific instrument used.)

-

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is only useful if it is proven to be reliable. Method validation is a mandatory process that demonstrates an assay's performance characteristics.[15] This process is governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17][18] The use of a SIL-IS like this compound is instrumental in meeting the stringent acceptance criteria for these validation parameters.

Key Validation Parameters:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy & Precision: Assessed by analyzing QC samples at multiple concentrations on different days. Typically, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.

-

Calibration Curve: Demonstrates the relationship between the analyte/IS response ratio and the concentration over a defined range.

-

Matrix Effect: Assesses the influence of matrix components on the ionization of the analyte and IS. The co-eluting SIL-IS is critical for compensating for these effects.[7]

-

Stability: Evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

Conclusion

This compound is a commercially available and essential tool for any research laboratory conducting quantitative bioanalysis of its unlabeled counterpart. Its correct application as a stable isotope-labeled internal standard within a properly validated LC-MS/MS method ensures the generation of accurate, precise, and reproducible data. This level of analytical rigor is non-negotiable for studies intended to support regulatory submissions or publication in peer-reviewed journals.

References

-

PubChem Compound Summary for CID 1981, Acemetacin. National Center for Biotechnology Information.

-

What is the mechanism of Acemetacin? Patsnap Synapse.

-

Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin. British Journal of Pharmacology.

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix.

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.

-

Acemetacin | Indications, Pharmacology, Dosage, Side Effects. MedEx.

-

Acemetacin - Wikipedia. Wikipedia.

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.

-

Bioanalytical Method Validation. U.S. Food and Drug Administration.

-

Deuterated internal standards and bioanalysis. AptoChem.

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis (Video). YouTube.

-

This compound. Simson Pharma Limited.

-

Acetaminophen-d4 (CAS 64315-36-2). Cayman Chemical.

-

This compound. Santa Cruz Biotechnology.

-

Acetaminophen-d4 (Analytical Reference Standard). Cayman Chemical.

-

This compound. Acanthus Research.

-

This compound. Labmix24.

-

Acemetacin. Thermo Fisher Scientific.

-

PubChem Compound Summary for CID 46779843, this compound. National Center for Biotechnology Information.

Sources

- 1. Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acemetacin | C21H18ClNO6 | CID 1981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acemetacin? [synapse.patsnap.com]

- 4. Acemetacin | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 5. This compound | C21H18ClNO6 | CID 46779843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scbt.com [scbt.com]

- 9. labmix24.com [labmix24.com]

- 10. This compound - Acanthus Research [acanthusresearch.com]

- 11. caymanchem.com [caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. m.youtube.com [m.youtube.com]

- 15. fda.gov [fda.gov]

- 16. labs.iqvia.com [labs.iqvia.com]

- 17. moh.gov.bw [moh.gov.bw]

- 18. fda.gov [fda.gov]

Decoding the Signature of Quality: A Technical Guide to Interpreting an Acemetacin-d4 Certificate of Analysis

For researchers and drug development professionals, a stable isotope-labeled internal standard like Acemetacin-d4 is a cornerstone of accurate bioanalytical quantitation. Its utility, however, is entirely dependent on its quality. The Certificate of Analysis (CoA) is the definitive document that attests to this quality, but interpreting its dense, technical data can be a formidable task. This guide provides an in-depth walkthrough of a typical this compound CoA, transforming it from a static report into a dynamic story of molecular identity, purity, and fitness for purpose. We will dissect the key analytical tests, explain the scientific rationale behind the methodologies, and demonstrate how each piece of data contributes to a holistic quality assessment.

Section 1: The Anatomy of a Certificate of Analysis

Before delving into the analytical data, it is crucial to understand the foundational information presented at the top of any CoA. This section provides absolute traceability and essential metadata for the material.

| Parameter | Example | Significance |

| Product Name | This compound | Clearly identifies the compound as the deuterated variant of Acemetacin. |

| Catalogue Number | HY-B0482S | A unique identifier for ordering and product tracking from a specific vendor. |

| CAS Number | 1196151-16-2 | The Chemical Abstracts Service registry number, a universal and unambiguous identifier for this specific chemical substance.[1][2][3][4] |

| Lot / Batch Number | 976943 | A unique code assigned to a specific production batch, linking the physical sample to all the analytical data presented in the CoA. |

| Molecular Formula | C₂₁H₁₄D₄ClNO₆ | Represents the elemental composition, explicitly indicating the presence of four deuterium (D) atoms.[2][4] |

| Molecular Weight | 419.85 g/mol | The calculated molecular weight based on the deuterated formula. This is a critical value for preparing solutions of known concentration.[5][6] |

| Storage Conditions | Powder -20°C, 3 years | Manufacturer's recommendation for maintaining the compound's stability and integrity over its shelf life. |

Section 2: The Cornerstone of Identity – "Is This the Right Molecule?"

The first and most critical question a CoA must answer is whether the material is, in fact, this compound. This requires not only confirming the core structure of Acemetacin but also verifying the successful and specific incorporation of the deuterium labels. This is achieved through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the gold standard for determining molecular structure. For a deuterated compound, a multi-pronged NMR analysis is non-negotiable.

The Causality Behind the Experiment: NMR exploits the magnetic properties of atomic nuclei. Hydrogen (¹H) and Deuterium (²H) nuclei behave differently in a magnetic field. By comparing the ¹H NMR spectrum of the deuterated compound to its non-deuterated counterpart, we can pinpoint the sites of deuteration. A proton signal will disappear or be significantly diminished at a position where a hydrogen atom has been replaced by deuterium.[7][8][9] A subsequent ²H NMR experiment will then show a signal at that exact chemical shift, directly confirming the location of the deuterium label.[7]

Protocol: ¹H NMR Identity Confirmation

-

Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis: Compare the resulting spectrum to a reference spectrum of unlabeled Acemetacin. The absence of signals in the aromatic region of the 4-chlorobenzoyl group confirms successful deuteration at these sites.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides an orthogonal confirmation of identity by measuring the mass-to-charge ratio (m/z) of the molecule.

The Causality Behind the Experiment: Deuterium is heavier than hydrogen. Each substitution of a hydrogen atom (atomic mass ≈ 1) with a deuterium atom (atomic mass ≈ 2) increases the molecule's mass by approximately one Dalton.[10] For this compound, where four hydrogens are replaced, the molecular ion peak in the mass spectrum should be approximately 4 mass units higher than that of unlabeled Acemetacin. This mass shift is a powerful confirmation of the overall degree of deuteration.[7][10] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for non-volatile pharmaceutical compounds.[8]

Protocol: LC-MS Identity Confirmation

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Chromatography: Inject the sample into an HPLC system to separate the main component from any potential impurities before it enters the mass spectrometer.

-

Ionization: Utilize an appropriate ionization source, such as Electrospray Ionization (ESI), to generate charged molecular ions.

-

Mass Analysis: Scan a relevant mass range to detect the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Analysis: Confirm that the observed m/z value corresponds to the theoretical mass of the deuterated compound (e.g., for C₂₁H₁₄D₄ClNO₆, the monoisotopic mass is ~419.1 Da).

The following diagram illustrates the logical workflow for confirming the identity of this compound, emphasizing the complementary nature of NMR and MS.

Section 3: The Measure of Purity – "How Clean Is It?"

Once identity is confirmed, the focus shifts to purity. A CoA must rigorously quantify two distinct types of purity: chemical purity (the absence of other, unrelated molecules) and isotopic purity (the extent of successful deuteration).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for separating and quantifying impurities in a drug substance.[11][12]

The Causality Behind the Experiment: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[12] A UV detector measures the absorbance of the solution as it exits the column. The result is a chromatogram where the area of each peak is proportional to the concentration of that component. Purity is typically expressed as the area of the main peak relative to the total area of all peaks. This method is a cornerstone of quality control in pharmaceutical manufacturing.[11]

| Parameter | Specification | Result | Interpretation |

| Appearance | White to off-white solid | Conforms | A basic but important visual check against the expected physical state. |

| Purity (HPLC) | ≥98.0% | 99.85% | The sample is exceptionally free of chemical impurities, exceeding the typical requirement. |

| Isotopic Enrichment | ≥98.0% | 99.5% | The material has a very high percentage of the desired d4 species, ensuring its utility as an internal standard. |

Protocol: HPLC Purity Analysis

-

System Preparation: Equilibrate the HPLC system, which includes a suitable column (e.g., C18), with the mobile phase until a stable baseline is achieved.

-

Standard/Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

-

System Suitability: Inject a standard solution multiple times to ensure the system is performing consistently (i.e., reproducible retention times and peak areas). This is a critical self-validating step.

-

Analysis: Inject the sample solution and record the chromatogram for a sufficient runtime to allow any late-eluting impurities to be detected.

-

Data Processing: Integrate all peaks detected. Calculate the area percent of the main this compound peak relative to the total area of all peaks. The validation of this analytical procedure should adhere to guidelines such as ICH Q2(R1).[13][14][15]

Isotopic Purity & Enrichment

For a deuterated standard, knowing the percentage of molecules that are correctly labeled is paramount. This is often determined by a combination of MS and NMR.

The Causality Behind the Experiment: Mass spectrometry can distinguish between the desired d4-labeled molecule and other isotopic variants (d0, d1, d2, d3, etc.). By analyzing the relative intensities of these different mass peaks in the molecular ion cluster, one can calculate the isotopic enrichment.[16] NMR can also be used to quantify the degree of deuteration by carefully integrating the diminished proton signals relative to a non-deuterated signal within the same molecule.[17][18][19]

Section 4: Quantifying What Remains – Residuals

Even in a highly pure sample, trace amounts of other substances, such as water or solvents from the synthesis, can be present. A comprehensive CoA will quantify these.

Water Content by Karl Fischer (KF) Titration

The Karl Fischer titration is the universally accepted method for the specific and accurate determination of water content in pharmaceutical substances.[20][21][22][23][24] Its specificity is a key advantage over "Loss on Drying" methods, which measure the loss of any volatile substance, not just water.[21]

The Causality Behind the Experiment: This method is based on a stoichiometric chemical reaction between iodine and water in the presence of sulfur dioxide and a base.[21][23] The endpoint of the titration is detected electrometrically when a slight excess of iodine is present. The amount of titrant consumed is directly proportional to the amount of water in the sample. This procedure is detailed in major pharmacopeias, such as USP General Chapter <921>.[25][26][27]

| Parameter | Specification | Result | Interpretation |

| Water Content (Karl Fischer) | ≤0.5% | 0.12% | The low water content ensures that the assayed purity is accurate and not artificially lowered by the presence of water. |

Protocol: Water Content by Volumetric Karl Fischer Titration

-

Titrator Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, dry endpoint with the KF reagent to neutralize any ambient moisture.

-

Reagent Standardization: Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate) and titrate to the endpoint. This determines the water equivalence factor (F) of the reagent in mg H₂O/mL.[24]

-

Sample Analysis: Accurately weigh a sufficient amount of the this compound sample directly into the conditioned titration vessel. The sample weight should be chosen to consume a reasonable volume of titrant.[28][29]

-

Titration: Titrate the sample to the electrometric endpoint.

-

Calculation: Calculate the percentage of water in the sample using the volume of titrant consumed, the weight of the sample, and the predetermined water equivalence factor (F).

Section 5: A Holistic Interpretation – The Synergy of Data

No single data point on a CoA should be viewed in isolation. The true power of the document comes from synthesizing all the information to build a complete and trustworthy picture of the material's quality.

The data interrelate critically:

-

High chemical purity (99.85% by HPLC) ensures that the signals observed in the NMR and MS are from the compound of interest and not from impurities.

-

Low water content (0.12%) means that when you weigh out the material to make a stock solution, you are weighing the active compound, not water. This is crucial for accurate quantification.

-